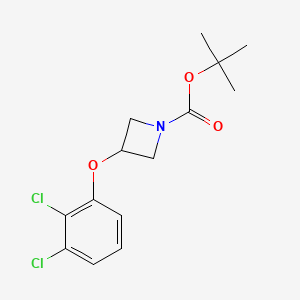

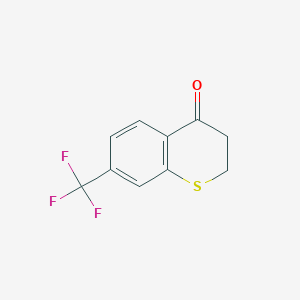

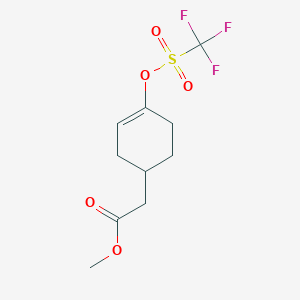

![molecular formula C28H36FN3O12S B13892550 6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)

6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rosuvastatin acyl-beta-D-glucuronide is a metabolite of rosuvastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are used to lower the risk of cardiovascular disease and manage elevated lipid levels by inhibiting the endogenous production of cholesterol in the liver . Rosuvastatin acyl-beta-D-glucuronide is formed through the glucuronidation of rosuvastatin, a process that enhances the solubility and excretion of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rosuvastatin acyl-beta-D-glucuronide involves the glucuronidation of rosuvastatin. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT2B7 . The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate and an appropriate buffer system to maintain the pH.

Industrial Production Methods

Industrial production of rosuvastatin acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the activity of UDP-glucuronosyltransferase. The product is then purified using chromatographic techniques to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin acyl-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Conjugation reactions involve the formation of additional glucuronide or sulfate conjugates.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzyme.

Major Products Formed

Hydrolysis: Rosuvastatin and glucuronic acid.

Conjugation: Additional glucuronide or sulfate conjugates.

Scientific Research Applications

Rosuvastatin acyl-beta-D-glucuronide is used in various scientific research applications, including:

Pharmacokinetic Studies: Understanding the metabolism and excretion of rosuvastatin.

Toxicology: Investigating the potential toxic effects of rosuvastatin metabolites.

Drug Interaction Studies: Examining the interactions between rosuvastatin and other medications.

Biomarker Development: Identifying biomarkers for monitoring rosuvastatin therapy.

Mechanism of Action

Rosuvastatin acyl-beta-D-glucuronide exerts its effects primarily through its parent compound, rosuvastatin. Rosuvastatin is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, rosuvastatin reduces the production of cholesterol in the liver, leading to decreased plasma concentrations of low-density lipoprotein cholesterol (LDL-C).

Comparison with Similar Compounds

Similar Compounds

- Atorvastatin acyl-beta-D-glucuronide

- Simvastatin acyl-beta-D-glucuronide

- Pravastatin acyl-beta-D-glucuronide

Uniqueness

Rosuvastatin acyl-beta-D-glucuronide is unique due to its higher potency in reducing LDL-C levels compared to other statins. Studies have shown that rosuvastatin results in significantly greater reductions in LDL-C and total cholesterol compared to atorvastatin, simvastatin, and pravastatin . Additionally, rosuvastatin has a longer half-life, allowing for more sustained effects.

Properties

Molecular Formula |

C28H36FN3O12S |

|---|---|

Molecular Weight |

657.7 g/mol |

IUPAC Name |

6-[7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40) |

InChI Key |

AWGDNYJLUILGBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

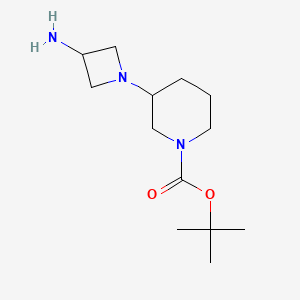

![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)

![4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13892512.png)

![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)